![molecular formula C14H21BrN2O B14787701 2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes this compound particularly interesting for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzylamine, ethylamine, and 3-methylbutanoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 2-bromobenzylamine and 3-methylbutanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The chiral center at the 2-amino position can be introduced through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and amino groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to target proteins or enzymes, while the chiral center can influence the compound’s stereoselectivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide.
N-Ethyl-3-methylbutanamide: A structurally related amide compound without the bromobenzyl group.
2-Bromobenzyl bromide: A related compound used in various organic synthesis reactions.
Uniqueness
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide is unique due to its chiral center and the presence of the bromobenzyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H21BrN2O |
|---|---|
分子量 |
313.23 g/mol |
IUPAC名 |
2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3 |
InChIキー |
BZBDFNYAOTXPFD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
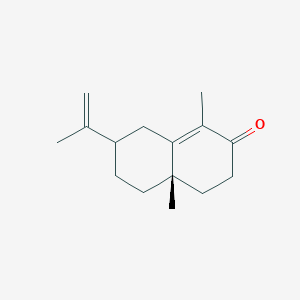
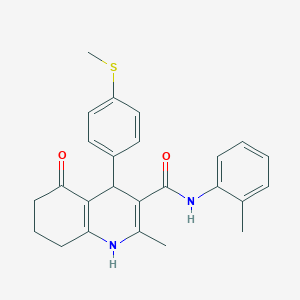

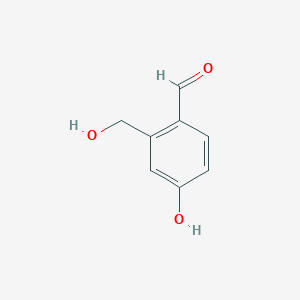
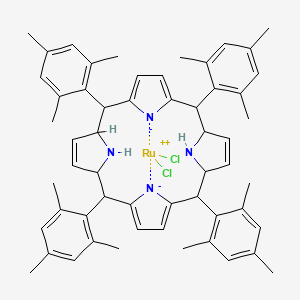
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
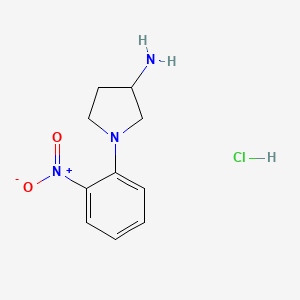
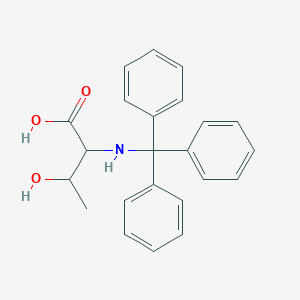

![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)
